![molecular formula C16H14N4O2S B2513437 N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034563-22-7](/img/structure/B2513437.png)
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Description
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, also known as PDD00017273, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has been found to have a wide range of applications in scientific research due to its unique properties.
Scientific Research Applications
- N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines are pharmacophores with significant biological and therapeutic value . Researchers have explored their potential as drug candidates due to their diverse applications.
- Some derivatives of this compound have demonstrated efficacy in reducing blood glucose levels . Given the global prevalence of diabetes and related disorders, these molecules may find applications in managing hyperglycemia.
- Researchers have designed and synthesized novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis .
- For instance, it can serve as a substrate for Csp3-H oxidation to synthesize aromatic ketones under mild conditions .
Medicinal Chemistry and Drug Development
Antidiabetic Agents
Antitubercular Agents
Catalysis and Organic Synthesis
Materials Science and Nanotechnology
properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-23(22,14-6-2-1-3-7-14)20-12-15-16(19-10-9-18-15)13-5-4-8-17-11-13/h1-11,20H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWLHVQWLKYOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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